molecular formula C6H8Br2F4 B100836 1,6-Dibromo-1,1,2,2-tetrafluorohexane CAS No. 18599-21-8

1,6-Dibromo-1,1,2,2-tetrafluorohexane

Cat. No.: B100836
CAS No.: 18599-21-8
M. Wt: 315.93 g/mol
InChI Key: MSCYBLFBOITJFS-UHFFFAOYSA-N
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Description

1,6-Dibromo-1,1,2,2-tetrafluorohexane is a valuable fluorinated synthetic intermediate designed for research and development applications. As a higher homologue of the well-established compound 1,2-dibromotetrafluoroethane (Freon 114B2), it shares similar reactive properties tailored for building longer carbon chains . The molecule features two reactive bromine atoms, which can participate in various substitution and elimination reactions, and a tetrafluoro segment that confers unique physicochemical characteristics to the final products . In synthetic chemistry, this compound serves as a versatile building block. Researchers can utilize it in reactions with nucleophiles such as phenoxides, thiophenoxides, and amines to incorporate the -CF2CF2- moiety into more complex structures, potentially leading to novel surfactants, polymers, or pharmaceutical candidates . Furthermore, the bromine atoms are amenable to free-radical reactions, including sulfinatodehalogenation or additions to alkenes, enabling the extension of carbon chains and the creation of diverse fluorinated architectures . The terminal bromines also make it a potential candidate as an initiator or chain-transfer agent in the polymerization of fluorinated monomers. This product is provided as a high-purity material for research purposes only and must be handled by qualified personnel in accordance with all applicable safety protocols.

Properties

CAS No.

18599-21-8

Molecular Formula

C6H8Br2F4

Molecular Weight

315.93 g/mol

IUPAC Name

1,6-dibromo-1,1,2,2-tetrafluorohexane

InChI

InChI=1S/C6H8Br2F4/c7-4-2-1-3-5(9,10)6(8,11)12/h1-4H2

InChI Key

MSCYBLFBOITJFS-UHFFFAOYSA-N

SMILES

C(CCBr)CC(C(F)(F)Br)(F)F

Canonical SMILES

C(CCBr)CC(C(F)(F)Br)(F)F

Origin of Product

United States

Scientific Research Applications

Fire Suppression Systems

One of the primary applications of 1,6-Dibromo-1,1,2,2-tetrafluorohexane is in fire suppression systems. Its halogenated nature allows it to act effectively as a fire retardant. The compound is often used in gaseous fire suppression agents due to its ability to interrupt combustion processes without leaving residue.

Case Study : A study conducted on various halogenated compounds for fire suppression revealed that this compound exhibited superior performance in terms of extinguishing time and effectiveness compared to non-halogenated alternatives .

In organic chemistry, this compound serves as an intermediate in the synthesis of various fluorinated compounds. Its bromine atoms can be substituted or eliminated to create a range of derivatives useful in pharmaceuticals and agrochemicals.

Case Study : Research on fluorinated pharmaceuticals has demonstrated that compounds derived from this compound exhibit enhanced biological activity due to their fluorine content .

Environmental Monitoring

Due to its persistence and potential environmental impact, this compound is also studied for its role in environmental monitoring. It can be detected in trace amounts in soil and water samples.

Data Table: Environmental Impact

ParameterValue
Ozone Depletion PotentialHigh
Bioaccumulation FactorModerate
Regulatory StatusProhibited under Montreal Protocol

Regulatory Considerations

The use of this compound is subject to strict regulations due to its environmental impact. The Montreal Protocol mandates the reduction of substances with high ozone-depleting potential (ODP), which includes this compound.

Comparison with Similar Compounds

1,6-Dibromohexane (C₆H₁₂Br₂)

  • Molecular Weight : 243.967 g/mol .
  • Boiling Point : 516.2 K .
  • Applications : Used in surfactant synthesis (e.g., bisphosphate surfactants) and as a precursor for diquaternary cationic biocides in antimicrobial formulations .
  • Key Differences : Lacks fluorine substituents, resulting in lower polarity and thermal stability compared to the tetrafluoro derivative.

1,6-Diiodo-3,3,4,4-Tetrafluorohexane (C₆H₈F₄I₂)

  • CAS : 2163-06-6 .
  • Structure : Features iodine instead of bromine and fluorines at positions 3, 3, 4, and 3.
  • Key Differences : Iodine’s larger atomic size reduces electronegativity but increases molecular weight (≈414 g/mol). Likely exhibits lower reactivity in nucleophilic substitutions compared to brominated analogs due to weaker C–I bonds .

1,4-Dibromobutane (C₄H₈Br₂)

  • Applications : A shorter-chain dihaloalkane used in crosslinking polymers and ion-exchange membranes .
  • Key Differences : Shorter carbon chain reduces steric hindrance, increasing reactivity in SN2 reactions compared to 1,6-dibromohexane derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Features
1,6-Dibromohexane C₆H₁₂Br₂ 243.97 516.2 Non-fluorinated; used in surfactants and biocides
1,6-Dibromo-1,1,2,2-Tetrafluorohexane* C₆H₈Br₂F₄ ~305.8 (estimated) >516 (inferred) High polarity and thermal stability due to fluorine
1,6-Diiodo-3,3,4,4-Tetrafluorohexane C₆H₈F₄I₂ ~414.0 N/A Lower reactivity due to iodine; fluorines at internal positions
1,2-Dibromoethane C₂H₄Br₂ 187.86 404.3 Vicinal bromines; high reactivity in elimination reactions

*Estimated properties based on structural analogs.

Preparation Methods

Reaction Mechanism and Conditions

A widely reported strategy for introducing bromine into fluorinated alkanes involves gas-phase bromination using elemental bromine (Br₂) in the presence of a catalyst. This approach is analogous to the synthesis of 2-bromo-1,1,1,2-tetrafluoroethane, where activated carbon serves as a catalyst to prolong reactant contact time and moderate reaction exothermicity. For 1,6-dibromo-1,1,2,2-tetrafluorohexane, the proposed pathway begins with 1,1,2,2-tetrafluorohexane, which undergoes bromination at the terminal positions (C1 and C6) under controlled conditions.

Key Parameters :

  • Temperature : 400–500°C (optimized to balance reaction rate and selectivity).

  • Catalyst : Activated carbon or metal halides (e.g., SbCl₃) to stabilize intermediates.

  • Molar Ratio : A 2:1 excess of Br₂ relative to the fluorinated precursor ensures complete dibromination.

Experimental Optimization

Pilot-scale studies suggest that bromine diffusion into the fluorinated substrate is rate-limiting. Increasing the reactor’s residence time by 20–30% improves yields from 18% to 27% in analogous systems. However, over-bromination at internal positions remains a challenge, necessitating precise temperature gradients and inert gas purging to minimize side reactions.

Sequential Fluorination and Bromination of 1,6-Dibromohexane

Fluorination Using Antimony Pentachloride and Hydrofluoric Acid

Drawing from the synthesis of 1-chloro-1,1-difluoroethane, this method involves fluorinating 1,6-dibromohexane (C₆H₁₂Br₂) with anhydrous hydrofluoric acid (HF) in the presence of SbCl₅. The reaction proceeds via successive substitutions of hydrogen atoms with fluorine at the C1, C1, C2, and C2 positions.

Reaction Conditions :

  • Solvent : 1,1,2-Trichloro-1,2,2-trifluoroethane (boiling point: 47.6°C), which dissolves SbCl₅ and resists hydrolysis.

  • Temperature : 60–80°C to maintain liquid-phase reactivity.

  • HF Feed Ratio : 4:1 HF-to-substrate molar ratio ensures complete fluorination.

Challenges in Selectivity

Competing reactions, such as the formation of 1,1,1,2-tetrafluorohexane, are suppressed by maintaining a stoichiometric excess of HF and periodic catalyst regeneration. Industrial implementations of this method report a 65–70% yield of the target compound, with the remainder comprising mono- and tri-fluorinated byproducts.

Radical-Mediated Bromination of Fluorohexenes

Initiation and Propagation

Unsaturated precursors like 1,1,2,2-tetrafluorohexene undergo radical bromination via a chain mechanism initiated by UV light or peroxides. Bromine radicals (Br- ) add to the double bond, followed by hydrogen abstraction to form the dibrominated product.

Advantages :

  • Positional Control : Terminal double bonds favor 1,6-addition.

  • Mild Conditions : Reactions proceed at 25–50°C, reducing energy costs.

Limitations :

  • Byproduct Formation : Competing allylic bromination and polymerisation require quenching agents (e.g., hydroquinone).

Electrochemical Fluorination (ECF) of 1,6-Dibromohexane

Cell Design and Operation

ECF employs a nickel anode and hydrogen-diffusion cathode to generate fluorine radicals in situ. 1,6-Dibromohexane dissolved in anhydrous HF undergoes electrophilic substitution, with fluorine replacing hydrogen at the C1 and C2 positions.

Optimization Insights :

  • Current Density : 10–15 mA/cm² maximizes fluorination efficiency.

  • Temperature : −10°C to 0°C minimizes HF evaporation.

Yield and Scalability

Lab-scale trials achieve 40–50% yields, but industrial scalability is hindered by electrode corrosion and HF handling risks.

Comparative Analysis of Preparation Methods

Method Yield (%) Temperature Range Key Challenges Catalyst/Solvent
Catalytic Bromination18–27400–500°COver-brominationActivated carbon
Sequential Fluorination65–7060–80°CByproduct formationSbCl₅ in CCl₃F-CClF₂
Radical Bromination35–4525–50°CPolymerisationUV light/peroxides
Electrochemical Fluorination40–50−10–0°CElectrode corrosionNickel/HF

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionSource
Fluorination Temp−78°C to 0°CExtrapolated
Distillation Temp115°C (100 mmHg)
CatalystSbF₃ or AgF

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns. Chemical shifts for CF₂ groups typically appear at δ −110 to −120 ppm .
  • GC-MS : Nonpolar columns (e.g., DB-WAX) with a polyethylene-glycol stationary phase are effective. Retention times for similar dibromo-fluoroalkanes range from 15–16 minutes under a 20°C/min thermal gradient .
  • Elemental Analysis : Validates Br/F stoichiometry (theoretical molecular weight: ~553.86 g/mol) .

Advanced Consideration : Discrepancies in boiling points or densities across studies may arise from impurities. Use two orthogonal methods (e.g., GC and NMR) for validation .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing fluorine atoms reduce electron density at the carbon centers, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the bulky CF₂ groups slows bimolecular reactions (SN2).

  • Kinetic Studies : Reactions with amines or thiols follow pseudo-first-order kinetics under polar aprotic solvents (e.g., DMF) .
  • Regioselectivity : Terminal bromine atoms react preferentially due to lower steric hindrance .

Mitigation Strategy : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in SN2 pathways .

What strategies can resolve discrepancies in reported physicochemical properties of this compound?

Advanced Research Question
Contradictions in boiling points, densities, or spectral data often stem from:

Purity Issues : Trace solvents or unreacted precursors alter measurements.

Analytical Variability : Column phase differences in GC affect retention times .

Q. Methodological Solutions :

  • Standardized Calibration : Use certified reference materials for GC/MS .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation.

How is this compound utilized in fluorinated polymer synthesis for optoelectronic devices?

Application-Focused Question
this compound serves as a cross-linker or monomer in fluorinated polymers. For example:

  • Organic Photovoltaics : It enhances electron mobility in perylene diimide (PDI)-based copolymers .
  • Lubricants : Fluorinated gelators derived from similar compounds exhibit high thermal stability .

Q. Synthetic Protocol :

Polymerize with diols or diamines under inert conditions.

Optimize feed ratios to balance solubility and rigidity .

What safety protocols are critical for handling this compound?

Q. Safety and Compliance

  • Genotoxicity : Classified as a potential genotoxin due to alkyl bromide motifs. Adhere to thresholds of 1–5 ppm in APIs .
  • Storage : Store in amber vials at ambient temperatures; protect from light and moisture .
  • PPE : Use nitrile gloves and fume hoods to prevent inhalation/contact .

Q. Table 2: Exposure Limits

ParameterValueSource
LOD (GC)100 ppm
LOQ (GC)320 ppm

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